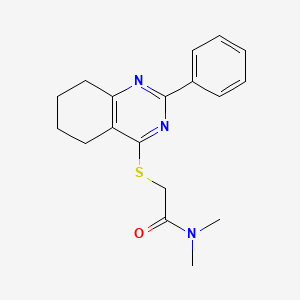
N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide, also known as DMTQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMTQ is a member of the quinazoline family of compounds, which have been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is not fully understood, but it is thought to involve modulation of various signaling pathways. N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and anti-inflammatory effects.
Biochemical and Physiological Effects
N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anticancer properties, N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide for lab experiments is its relatively simple synthesis method using commercially available starting materials. Additionally, N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been shown to have low toxicity in animal studies. However, one limitation of N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide. One area of interest is its potential use as a therapeutic agent for various diseases, including inflammatory and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide and its effects on various signaling pathways. Finally, there is potential for the development of novel derivatives of N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide with improved solubility and bioavailability.
In conclusion, N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is a chemical compound with potential therapeutic properties that has gained attention in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its neuroprotective effects and potential as a therapeutic agent, make it an interesting subject for further study. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesemethoden
N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thiol with N,N-dimethylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product, N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been the subject of various scientific studies due to its potential therapeutic properties. One study found that N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Another study showed that N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-21(2)16(22)12-23-18-14-10-6-7-11-15(14)19-17(20-18)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRANVVTDVNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-(2-phenyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)

![1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2498713.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)
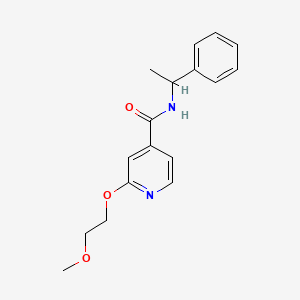
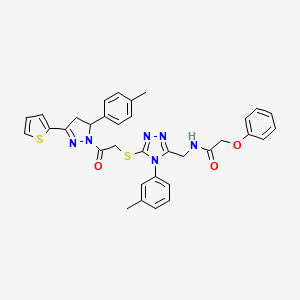
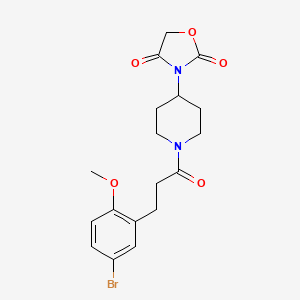
![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)
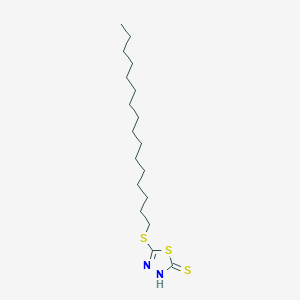
![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)
![N-[1-(3-Fluoropyridin-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2498725.png)

